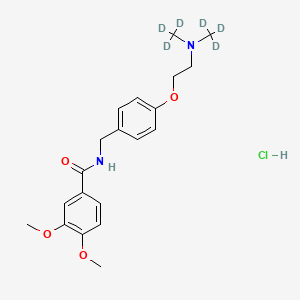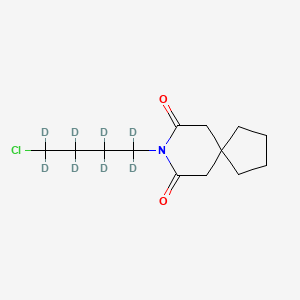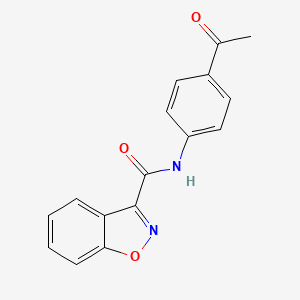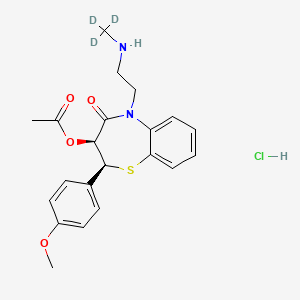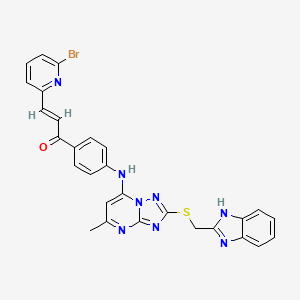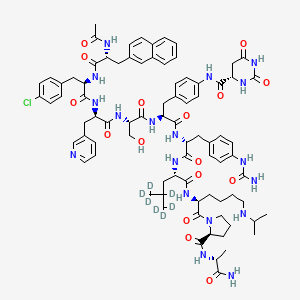
L-Arginine-1-13C hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine-1-13C hydrochloride: is a stable isotope-labeled form of L-Arginine hydrochloride. It is specifically labeled with carbon-13 at the first carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways, protein synthesis, and nitric oxide production. The stable isotope labeling allows for precise tracking and quantification in various biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Arginine-1-13C hydrochloride can be synthesized through the incorporation of carbon-13 into the L-Arginine molecule. The process involves the use of carbon-13 labeled precursors in the biosynthesis of L-Arginine. The labeled L-Arginine is then converted to its hydrochloride salt form. The reaction conditions typically involve maintaining a controlled environment to ensure the incorporation of the isotope without any loss of its labeling efficiency .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into the L-Arginine molecule. The fermentation broth is then subjected to purification processes to isolate the labeled L-Arginine, which is subsequently converted to its hydrochloride salt form. The entire process is carried out under stringent quality control to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: L-Arginine-1-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide and L-citrulline.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions where the amino or guanidino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric oxide synthase enzymes, which catalyze the oxidation of L-Arginine to nitric oxide.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various reagents, including alkylating agents, can be used to introduce different functional groups.
Major Products:
Oxidation: Nitric oxide and L-citrulline.
Reduction: Reduced forms of L-Arginine derivatives.
Substitution: Substituted L-Arginine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: L-Arginine-1-13C hydrochloride is used in studies involving the synthesis and characterization of labeled compounds. It is also used in isotope dilution mass spectrometry for precise quantification of L-Arginine in complex mixtures.
Biology: In biological research, it is used to study metabolic pathways involving L-Arginine. The stable isotope labeling allows for tracking the incorporation and transformation of L-Arginine in various biological systems.
Medicine: this compound is used in clinical research to study the role of L-Arginine in nitric oxide production and its effects on vascular health. It is also used in studies involving the metabolism of L-Arginine in different disease states.
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs that target metabolic pathways involving L-Arginine. It is also used in the production of labeled standards for quality control and analytical testing .
Wirkmechanismus
L-Arginine-1-13C hydrochloride exerts its effects primarily through its role as a precursor for nitric oxide synthesis. Nitric oxide synthase enzymes catalyze the conversion of L-Arginine to nitric oxide and L-citrulline. Nitric oxide is a potent vasodilator that plays a crucial role in regulating blood flow and vascular tone. The stable isotope labeling allows for precise tracking of the metabolic fate of L-Arginine in various biological systems .
Vergleich Mit ähnlichen Verbindungen
L-Arginine-13C6 hydrochloride: Labeled with carbon-13 at six positions.
L-Arginine-15N4 hydrochloride: Labeled with nitrogen-15 at four positions.
L-Arginine-13C6,15N4 hydrochloride: Labeled with both carbon-13 and nitrogen-15.
Uniqueness: L-Arginine-1-13C hydrochloride is unique in its specific labeling at the first carbon position, which allows for targeted studies of metabolic pathways involving this specific carbon atom. This specificity provides detailed insights into the biochemical transformations and interactions of L-Arginine that are not possible with other labeled forms .
Eigenschaften
Molekularformel |
C6H15ClN4O2 |
|---|---|
Molekulargewicht |
211.65 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)(113C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i5+1; |
InChI-Schlüssel |
KWTQSFXGGICVPE-QSAHHTFWSA-N |
Isomerische SMILES |
C(C[C@@H]([13C](=O)O)N)CN=C(N)N.Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


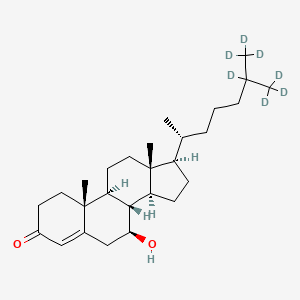
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)

